molecular formula C16H19N3O B2728231 3-Cyclopropylidene-8-(5-methylpyrazine-2-carbonyl)-8-azabicyclo[3.2.1]octane CAS No. 2175978-55-7

3-Cyclopropylidene-8-(5-methylpyrazine-2-carbonyl)-8-azabicyclo[3.2.1]octane

Cat. No.: B2728231
CAS No.: 2175978-55-7
M. Wt: 269.348
InChI Key: LWQAYVVMBMREEV-UHFFFAOYSA-N
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Description

3-Cyclopropylidene-8-(5-methylpyrazine-2-carbonyl)-8-azabicyclo[321]octane is a complex organic compound featuring a bicyclic structure with a cyclopropylidene group and a pyrazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cyclopropylidene-8-(5-methylpyrazine-2-carbonyl)-8-azabicyclo[3.2.1]octane typically involves multiple steps, including cyclopropanation and cycloaddition reactions. One common method involves the intramolecular Diels-Alder reaction of a 5-vinyl-1,3-cyclohexadiene, followed by regioselective cleavage of the resulting tricyclo[3.2.1.02.7]octan-3-one intermediate . The reaction conditions often require the use of specific catalysts and controlled temperatures to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and employing continuous flow reactors to enhance efficiency and yield. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

3-Cyclopropylidene-8-(5-methylpyrazine-2-carbonyl)-8-azabicyclo[3.2.1]octane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of specific functional groups.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the pyrazine moiety, using reagents such as sodium hydride and alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Hydrogen gas with palladium catalyst, lithium aluminum hydride.

    Substitution: Sodium hydride, alkyl halides, and other nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

3-Cyclopropylidene-8-(5-methylpyrazine-2-carbonyl)-8-azabicyclo[3.2.1]octane has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3-Cyclopropylidene-8-(5-methylpyrazine-2-carbonyl)-8-azabicyclo[3.2.1]octane involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its binding affinity and specificity are essential to understand its full mechanism of action.

Comparison with Similar Compounds

Similar Compounds

    8-Oxabicyclo[3.2.1]octane: Shares a similar bicyclic structure but with an oxygen atom in the ring.

    11-Oxatricyclo[5.3.1.0]undecane: Another bicyclic compound with a different ring system and functional groups.

Uniqueness

3-Cyclopropylidene-8-(5-methylpyrazine-2-carbonyl)-8-azabicyclo[3.2.1]octane is unique due to its specific combination of a cyclopropylidene group and a pyrazine moiety, which imparts distinct chemical and biological properties. Its structural complexity and potential for diverse applications make it a valuable compound for further research and development.

Properties

IUPAC Name

(3-cyclopropylidene-8-azabicyclo[3.2.1]octan-8-yl)-(5-methylpyrazin-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O/c1-10-8-18-15(9-17-10)16(20)19-13-4-5-14(19)7-12(6-13)11-2-3-11/h8-9,13-14H,2-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWQAYVVMBMREEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C=N1)C(=O)N2C3CCC2CC(=C4CC4)C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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